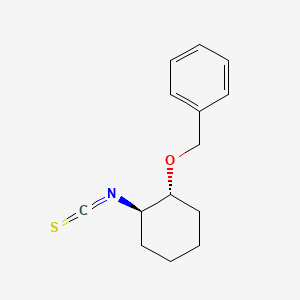

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate

説明

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate (CAS No. 745783-98-6) is a chiral isothiocyanate derivative characterized by a cyclohexane backbone substituted with a benzyloxy group at the 2-position and an isothiocyanate (-NCS) functional group. This compound is synthetically significant due to its stereochemistry and reactivity, making it valuable in asymmetric synthesis, chiral derivatization, and catalysis . It is commercially available with high enantiomeric purity (97% purity, 98% e.e.) and is often utilized in the preparation of enantioselective reagents or catalysts .

特性

IUPAC Name |

[(1R,2R)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRPSBSMXLYTQF-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=C=S)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:

Starting Material: The synthesis begins with (1R,2R)-(-)-2-Benzyloxycyclohexanol.

Formation of Isothiocyanate: The hydroxyl group of (1R,2R)-(-)-2-Benzyloxycyclohexanol is converted to an isothiocyanate group using reagents such as thiophosgene or a combination of carbon disulfide and an amine base under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products Formed

Thiourea Derivatives: Formed from the reaction with amines.

Urea Derivatives: Formed from the reaction with alcohols.

科学的研究の応用

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Used in studies to understand the interaction of isothiocyanates with biological molecules.

作用機序

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

類似化合物との比較

Enantiomeric and Diastereomeric Variants

The compound has a direct enantiomer, (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate (CAS No. 737000-89-4), which shares identical physical properties but exhibits opposite optical activity. Both enantiomers are used in stereochemical studies and chiral separations. For example, they serve as precursors for synthesizing diastereomeric derivatives in chromatography to resolve racemic mixtures .

Key Data:

| Compound Name | CAS No. | Purity | e.e. | Application |

|---|---|---|---|---|

| (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate | 745783-98-6 | 97% | 98% | Chiral derivatization, catalysis |

| (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate | 737000-89-4 | 97% | 99% | Mirror applications to (1R,2R) form |

Isocyanate Analogues

Replacing the isothiocyanate group with an isocyanate (-NCO) yields (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate (CAS No. 745784-13-8). While structurally similar, the isocyanate lacks the sulfur atom, reducing its nucleophilicity and altering its reactivity in coupling reactions. Isocyanates are more prone to hydrolysis but are widely used in polymer chemistry, whereas isothiocyanates are preferred in bioconjugation and chiral reagent synthesis .

Cyclohexylamine Precursors

The amine precursor, (1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS No. 216394-06-8), is critical in synthesizing the target isothiocyanate. Conversion involves reaction with thiophosgene or analogous reagents. The precursor has a molecular formula of C₁₃H₁₉NO (205.30 g/mol) and is used in asymmetric catalysis and pharmaceutical intermediates .

Functional Analogues in Chromatography and Catalysis

Chiral Derivatization Reagents

This compound belongs to a class of chiral isothiocyanates used in pre-column derivatization for amino acid analysis. For instance, CDITC [(1R,2R)-N-[(2-isothiocyanato)cyclohexyl]-6-methoxy-4-quinolinylamide] () shares the cyclohexyl isothiocyanate core but incorporates a quinolinylamide group, enhancing UV detection capabilities. The benzyloxy variant offers distinct solubility and stereochemical effects, influencing resolution efficiency in HPLC .

生物活性

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate (CAS No. 745783-98-6) is a compound with potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₄H₁₇NOS

- Molecular Weight : 247.36 g/mol

- Melting Point : 33–36 °C

- Density : 1.106 g/cm³

Anticancer Properties

Recent studies indicate that isothiocyanates, including this compound, exhibit significant anticancer properties. These compounds modulate various signaling pathways involved in cancer cell proliferation and apoptosis.

Key Findings :

- Mechanism of Action : Isothiocyanates induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt/mTOR signaling pathway .

- Cancer Types : Effective against multiple cancer types, including breast, prostate, and colon cancers .

Antimicrobial Activity

This compound has shown promise as an alternative to traditional antibiotics due to its antimicrobial properties.

Research Insights :

- A comparative study demonstrated that this compound exhibited antimicrobial activity against Pseudomonas aeruginosa, comparable to gentamicin sulfate, a commonly used antibiotic .

- The compound showed lower toxicity to mouse tissues compared to conventional antibiotics, indicating its potential for safer therapeutic applications .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A preclinical study assessed the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The study highlighted the compound's ability to induce G0/G1 phase cell cycle arrest.

Case Study 2: Antimicrobial Comparison

In an experimental model involving mice infected with Pseudomonas aeruginosa, treatment with this compound resulted in a notable decrease in bacterial load compared to untreated controls. Histological analysis revealed minimal tissue damage, suggesting a favorable safety profile for this compound as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate with high enantiomeric purity?

- Methodology : Start with enantiomerically pure (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS 216394-06-8) and react with thiophosgene (CSCl₂) under anhydrous conditions. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress by TLC and confirm enantiomeric excess (ee) via chiral HPLC .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture, heat, or strong acids/bases. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Dispose of waste via approved chemical protocols .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology : Use -NMR (CDCl₃, 400 MHz) to confirm stereochemistry (e.g., coupling constants for cyclohexyl protons). IR spectroscopy can validate the isothiocyanate group (ν~2050–2100 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (C₁₄H₁₇NO₂S, MW 275.35 g/mol) .

Advanced Research Questions

Q. How is this compound applied in chiral derivatization for HPLC analysis of amino acids?

- Methodology : React with primary amines (e.g., amino acids) at pH 8.5–9.5 (borate buffer) to form stable thiourea derivatives. Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Detect at 254 nm and compare retention times to racemic standards for ee determination .

Q. What strategies minimize racemization during derivatization reactions?

- Methodology : Conduct reactions at 4°C in anhydrous dichloromethane. Limit reaction time to 1–2 hours. Monitor ee via circular dichroism (CD) or chiral HPLC. Avoid basic conditions post-reaction to prevent thiourea decomposition .

Q. Are there contradictions in reported biological activities of this compound?

- Methodology : Discrepancies in cytotoxicity studies (e.g., IC₅₀ values) may arise from impurities. Reproduce assays using HPLC-purified samples (≥97% purity). Cross-validate with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to resolve mechanistic ambiguities .

Q. Can this compound form inclusion complexes to enhance solubility for pharmacological studies?

- Methodology : Prepare β-cyclodextrin complexes via co-precipitation. Characterize via phase solubility studies and DSC/TGA. Test solubility in PBS (pH 7.4) and compare bioavailability in cell-based assays .

Q. How does stereochemistry impact its reactivity in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。